molecular formula C9H9N3 B1355537 5-Phenyl-1H-pyrazol-4-amine CAS No. 91857-86-2

5-Phenyl-1H-pyrazol-4-amine

Cat. No.: B1355537
CAS No.: 91857-86-2
M. Wt: 159.19 g/mol
InChI Key: YLYPTGYHGCWJGN-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 5-position and an amino group at the 4-position. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .

Biochemical Analysis

Biochemical Properties

5-Phenyl-1H-pyrazol-4-amine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against certain enzymes such as p38MAPK and COX, which are involved in inflammatory responses . The compound’s interaction with these enzymes is primarily through binding to their active sites, thereby inhibiting their catalytic activity. Additionally, this compound has been shown to interact with various receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is generally stable under standard storage conditions, but its activity can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism . These findings underscore the importance of proper storage and handling to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and analgesic activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical reactions. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biochemical reactions, including conjugation and excretion. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. For instance, phosphorylation of this compound can enhance its nuclear localization, thereby influencing its interaction with nuclear proteins and transcription factors . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1H-pyrazol-4-amine typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations . Another approach involves the use of malononitrile and aromatic aldehydes in a multi-component reaction .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods include the use of recyclable catalysts and environmentally benign solvents to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro-pyrazoles, cyclohexyl-pyrazoles, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1H-pyrazol-4-amine is unique due to the presence of both a phenyl group and an amino group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-phenyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPTGYHGCWJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91857-86-2
Record name Pyrazole, 4-amino-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-phenyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250 ml round-bottomed flask is charged at RT with 20.5 g of a mixture of the E and Z isomers of 2-[1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]-1H-isoindole-1,3(2H)dione in 75 ml of ethanol. 7.8 ml of hydrazine hydrate are added. The suspension is stirred at RT for 1 h 30 min and then heated to reflux. After 1 h 30 min of heating, a thickening of the mixture may be observed, and it takes on a yellow colour. The suspension is filtered off hot with suction on a frit and the precipitate is washed with ethanol. The filtrate is concentrated under RP. The product is purified by flash chromatography on silica gel (15-40 μm), eluting with DCM and with a DCM/methanol mixture (95/5 by vol.), to give 9.45 g of 5-phenyl-1H-pyrazol-4-amine (brown solid). LC-MS-DAD-ELSD: 163 (+)=(M+H)(+).
[Compound]
Name
mixture
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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